molecular formula C18H18N4O B6454521 2-cyclopropyl-N-(2,3-dimethylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide CAS No. 2549017-57-2

2-cyclopropyl-N-(2,3-dimethylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide

Cat. No.: B6454521
CAS No.: 2549017-57-2
M. Wt: 306.4 g/mol
InChI Key: PRXIJOXJDRAOQJ-UHFFFAOYSA-N
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Description

Imidazo[1,2-b]pyridazine derivatives are known to have good biological activity and have been widely studied in drug molecules . They are part of the Janus (JAK) family of non-receptor tyrosine kinases, mediating the signaling of pro-inflammatory cytokines .


Synthesis Analysis

The synthesis of similar compounds often involves iterative modification of each of the substituents of the imidazo[1,2-b]pyridazine scaffold . For example, a method was developed for the synthesis of 2,6-disubstituted-imidazo[2,1-b][1,3,4]thiadiazoles under microwave activation using 2-amino-5-substituted-1,3,4-thiadiazoles and appropriate bromo ketones as materials .


Molecular Structure Analysis

The molecular structure of these compounds is often determined using techniques like X-ray diffraction (XRD), and the optimized molecular crystal structures are determined on the basis of density functional theory (DFT) calculations .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds often involve cyclocondensation and iterative modification of each of the substituents of the imidazo[1,2-b]pyridazine scaffold .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds are often predicted using in silico physicochemical and pharmacokinetic parameters .

Scientific Research Applications

2-cyclopropyl-N-(2,3-dimethylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide has been studied for its potential applications in various scientific research fields. It has been found to have potential applications in the fields of medicinal chemistry, drug discovery, and materials science. In the field of medicinal chemistry, this compound has been studied for its potential use in the synthesis of drugs. In the field of drug discovery, this compound has been studied for its potential use in the development of new drugs. In the field of materials science, this compound has been studied for its potential use in the synthesis of materials with improved properties.

Future Directions

There are several potential future directions for 2-cyclopropyl-N-(2,3-dimethylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide research. One potential direction is to further study its mechanism of action in order to gain a better understanding of how it affects biochemical and physiological processes. Another potential direction is to further study its potential applications in the fields of medicinal chemistry, drug discovery, and materials science. A third potential direction is to further study its potential uses in the development of new drugs. Finally, a fourth potential direction is to further study its potential uses in the synthesis of materials with improved properties.

Synthesis Methods

2-cyclopropyl-N-(2,3-dimethylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide can be synthesized using a variety of methods, including the Bischler-Napieralski reaction, the Beckmann rearrangement, the Knoevenagel condensation, the Hantzsch reaction, and the Biginelli reaction. The Bischler-Napieralski reaction is a method for the synthesis of imidazo[1,2-b]pyridazines and is the most commonly used method for this compound synthesis. This reaction involves the reaction of an aldehyde and an amine with a Lewis acid catalyst. The Beckmann rearrangement is a method for the synthesis of imidazoles and is also used for this compound synthesis. This reaction involves the reaction of an oxime with a base in the presence of a catalyst. The Knoevenagel condensation is a method for the synthesis of imidazoles and is also used for this compound synthesis. This reaction involves the reaction of an aldehyde and an amine with a base. The Hantzsch reaction is a method for the synthesis of imidazoles and is also used for this compound synthesis. This reaction involves the reaction of an aldehyde and an amine with a base in the presence of a catalyst. The Biginelli reaction is a method for the synthesis of imidazoles and is also used for this compound synthesis. This reaction involves the reaction of an aldehyde, an amine, and an acid in the presence of a catalyst.

Biochemical Analysis

Biochemical Properties

The compound 2-cyclopropyl-N-(2,3-dimethylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide has been identified as a potential inhibitor of IL-17A, a pro-inflammatory cytokine This suggests that it may interact with enzymes, proteins, and other biomolecules involved in the IL-17 signaling pathway

Cellular Effects

In terms of cellular effects, this compound’s role as an IL-17A inhibitor suggests that it may influence cell function by modulating inflammatory responses . It could potentially impact cell signaling pathways, gene expression, and cellular metabolism, particularly in cells involved in immune responses.

Molecular Mechanism

As an IL-17A inhibitor, it likely exerts its effects at the molecular level by binding to IL-17A or its receptor, thereby inhibiting the activation of the IL-17 signaling pathway . This could lead to changes in gene expression and cellular responses.

Properties

IUPAC Name

2-cyclopropyl-N-(2,3-dimethylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O/c1-11-4-3-5-14(12(11)2)20-18(23)15-8-9-17-19-16(13-6-7-13)10-22(17)21-15/h3-5,8-10,13H,6-7H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRXIJOXJDRAOQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2=NN3C=C(N=C3C=C2)C4CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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